1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one
CAS No.:
Cat. No.: VC18796704
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO3 |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]spiro[indole-3,3'-oxolane]-2-one |
| Standard InChI | InChI=1S/C19H19NO3/c1-22-15-8-6-14(7-9-15)12-20-17-5-3-2-4-16(17)19(18(20)21)10-11-23-13-19/h2-9H,10-13H2,1H3 |
| Standard InChI Key | YCALDVGBIBRMEV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)CCOC4 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name, 1-[(4-methoxyphenyl)methyl]spiro[indole-3,3'-oxolane]-2-one, reflects its intricate architecture: a spiro junction at the indoline’s C3 position links it to a tetrahydrofuran ring, while a 4-methoxybenzyl group decorates the indoline’s nitrogen atom. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.4 g/mol |
| SMILES | COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)CCOC4 |
| InChIKey | YCALDVGBIBRMEV-UHFFFAOYSA-N |
The spiro center imposes significant stereochemical constraints, potentially enabling selective interactions with biological targets . The 4-methoxybenzyl group introduces hydrophobicity and electron-donating effects, which may influence solubility and reactivity.
Synthesis and Preparation
General Synthesis Approaches
Spirooxindoles are commonly synthesized via cyclization or condensation reactions that forge the spiro center. A prevalent strategy involves 1,3-dipolar cycloadditions between azomethine ylides and carbonyl-containing substrates, though multi-component reactions and catalytic asymmetric methods are also employed . For instance, the synthesis of dispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline] derivatives involves refluxing indolinone precursors with cyclohexanone in toluene, achieving yields up to 64% .
Biological and Pharmacological Relevance
Spirooxindoles are privileged scaffolds in drug discovery due to their structural mimicry of natural alkaloids. While biological data for 1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one remains elusive, structurally similar compounds exhibit:
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MDM2-p53 Inhibition: Dispirooxindoles like compound 6 (J. Med. Chem. 2017, 60, 2819–2839) disrupt MDM2-p53 interactions, reactivating apoptosis in cancer cells .
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Antimicrobial Activity: Spiro[furan-3,3'-indolines] with halogen substituents show moderate activity against Gram-positive bacteria .
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Antiviral Potential: Analogs with fused pyridine rings inhibit viral proteases in preliminary assays .
The 4-methoxybenzyl moiety in this compound may enhance blood-brain barrier penetration, suggesting possible applications in neurodegenerative disease therapeutics.
Analytical Characterization
Robust analytical protocols are critical for verifying the identity and purity of spirooxindoles:
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Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves diastereomers .
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Spectroscopy:
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Mass Spectrometry: High-resolution ESI-MS confirms molecular formulas within 5 ppm error .
Applications and Future Directions
The compound’s structural complexity positions it as a candidate for:
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Drug Discovery: Fragment-based screening against oncology targets like MDM2 or BET proteins.
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Catalysis: As a chiral ligand in asymmetric synthesis, leveraging its rigid spiro framework.
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Material Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or catalysis.
Future research should prioritize:
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Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure material.
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Biological Profiling: Screening against cancer cell lines, microbial panels, and viral targets.
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Structure-Activity Relationships: Modifying the furan ring or methoxy group to optimize potency and pharmacokinetics.
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